Cas no 723318-75-0 (3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde)
3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde
- Oprea1_546173
- starbld0025520
- STL302349
- CS-0117513
- 723318-75-0
- BBL024107
- VS-07669
- Oprea1_418116
- 3-bromo-5-chloro-4-[(2-chlorophenyl)methoxy]benzaldehyde
- 3-Bromo-5-chloro-4-((2-chlorobenzyl)oxy)benzaldehyde
- 3-bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde
- AKOS000326733
-
- Inchi: 1S/C14H9BrCl2O2/c15-11-5-9(7-18)6-13(17)14(11)19-8-10-3-1-2-4-12(10)16/h1-7H,8H2
- InChI Key: MQJTWALEEBFXCN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=O)C=C(C=1OCC1C=CC=CC=1Cl)Cl
Computed Properties
- Exact Mass: 357.91630Da
- Monoisotopic Mass: 357.91630Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 26.3Ų
3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188153-500mg |
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde |
723318-75-0 | 98% | 500mg |
¥5323.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188153-1g |
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde |
723318-75-0 | 98% | 1g |
¥6919.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188153-5g |
3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde |
723318-75-0 | 98% | 5g |
¥15733.00 | 2024-08-09 |
3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde
Comprehensive Guide to 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde (CAS No. 723318-75-0)
3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde (CAS No. 723318-75-0) is a highly specialized organic compound widely used in pharmaceutical and agrochemical research. This halogenated benzaldehyde derivative is gaining attention due to its unique structural properties and potential applications in drug discovery. With the increasing demand for novel chemical entities in medicinal chemistry, compounds like 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde are becoming crucial building blocks for developing new therapeutic agents.
The molecular structure of 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde features multiple halogen substitutions, making it particularly interesting for researchers working on structure-activity relationship studies. The presence of bromine and chlorine atoms at specific positions enhances the compound's reactivity and potential biological activity. Many scientists are currently investigating similar halogenated benzaldehyde derivatives for their antimicrobial and anti-inflammatory properties, which aligns with the growing interest in novel antibiotic development.
In synthetic chemistry applications, 723318-75-0 serves as a valuable intermediate for the preparation of more complex molecules. Its aldehyde functional group allows for various condensation reactions, while the benzyloxy moiety provides opportunities for further functionalization. Recent publications have highlighted the use of such compounds in the synthesis of potential kinase inhibitors, addressing the pharmaceutical industry's need for targeted cancer therapies.
The compound's physical and chemical properties make it suitable for various research applications. With a molecular weight of 374.05 g/mol, 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde typically appears as a crystalline solid at room temperature. Its solubility characteristics in common organic solvents facilitate its use in different synthetic protocols. Researchers often inquire about the storage conditions for halogenated aldehydes, and this compound should be kept in cool, dry environments away from light to maintain stability.
Market trends indicate growing interest in multi-halogenated aromatic compounds like 723318-75-0, particularly in the context of sustainable chemistry. Many laboratories are exploring greener synthetic routes for such intermediates, responding to the chemical industry's push toward environmentally friendly processes. The compound's potential applications in material science, particularly in the development of organic electronic materials, are also being investigated.
Quality control of 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde is crucial for research applications. Analytical methods such as HPLC, NMR, and mass spectrometry are typically employed to verify the compound's purity and identity. Researchers frequently search for analytical methods for benzaldehyde derivatives, emphasizing the need for reliable characterization techniques in chemical research.
Safety considerations for handling 723318-75-0 follow standard laboratory protocols for aromatic aldehydes. While not classified as highly hazardous, proper personal protective equipment should be used when working with this compound. The scientific community's increasing focus on laboratory safety protocols for organic compounds has led to improved handling procedures for such materials.
The future research potential of 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde appears promising, particularly in medicinal chemistry applications. Its structural features make it a candidate for developing novel pharmacophores, especially in areas like neurodegenerative disease research and antimicrobial development. The compound's versatility as a synthetic intermediate continues to attract attention from both academic and industrial researchers.
Supply chain aspects of halogenated benzaldehyde intermediates have become increasingly important, with researchers seeking reliable sources of high-purity materials. The availability of 723318-75-0 from specialty chemical suppliers supports ongoing investigations into its potential applications. Current market analysis suggests steady demand for such specialized building blocks in pharmaceutical research.
In conclusion, 3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde represents an important chemical tool for modern research. Its unique combination of functional groups and halogen substitutions offers numerous possibilities for synthetic applications. As the scientific community continues to explore new therapeutic approaches and advanced materials, compounds like 723318-75-0 will likely play increasingly significant roles in chemical innovation and drug discovery efforts.
723318-75-0 (3-Bromo-5-chloro-4-(2-chloro-benzyloxy)-benzaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)